Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with diethyl phosphite under suitable conditions, such as the presence of a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions to form different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinone derivatives, while reduction of the oxazole ring would yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the benzodioxole and oxazole moieties suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Industry
In industry, DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can be used in the production of advanced materials. Its phosphonate ester group allows for the formation of strong bonds with metal ions, making it useful in the development of metal-organic frameworks or as a ligand in catalysis.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. The phosphonate ester group can chelate metal ions, potentially inhibiting metalloenzymes or altering metal ion homeostasis in cells.
Comparison with Similar Compounds
Similar Compounds
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE: shares similarities with other benzodioxole-containing compounds, such as safrole and piperonal.
Oxazole derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 4,5-diphenyl-1,3-oxazole are structurally related due to the presence of the oxazole ring.
Uniqueness
What sets DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE apart is the combination of the benzodioxole, oxazole, and phosphonate ester moieties in a single molecule
Properties
Molecular Formula |
C22H25N2O6P |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H25N2O6P/c1-4-28-31(25,29-5-2)22-21(30-20(24-22)17-9-6-15(3)7-10-17)23-13-16-8-11-18-19(12-16)27-14-26-18/h6-12,23H,4-5,13-14H2,1-3H3 |
InChI Key |
YDQOYUSBECVLTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CC4=C(C=C3)OCO4)OCC |
Origin of Product |
United States |
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